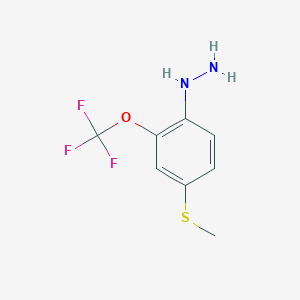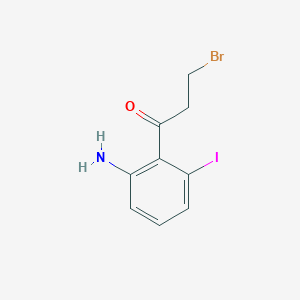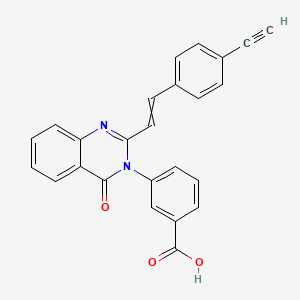
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H9F3N2OS It is characterized by the presence of a trifluoromethoxy group, a methylthio group, and a hydrazine moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of the trifluoromethoxy and methylthio groups onto a phenyl ring, followed by the attachment of the hydrazine moiety. One common method involves the reaction of 4-(methylthio)-2-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher efficiency and yield, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The hydrazine moiety can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, potentially leading to biological effects such as enzyme inhibition or DNA interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Methylthio)phenylhydrazine: Lacks the trifluoromethoxy group, only has a methylthio group.
4-(Trifluoromethoxy)phenylhydrazine: Similar but without the methylthio group.
Uniqueness
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both trifluoromethoxy and methylthio groups on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H9F3N2OS |
|---|---|
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-5-2-3-6(13-12)7(4-5)14-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI-Schlüssel |
OPYBYNMGOSSETP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)NN)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)

![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)




